molecular formula C16H25NO3S B603112 [(4-Ethoxy-3-methylphenyl)sulfonyl](2-methylcyclohexyl)amine CAS No. 1206122-23-7

[(4-Ethoxy-3-methylphenyl)sulfonyl](2-methylcyclohexyl)amine

Cat. No.: B603112
CAS No.: 1206122-23-7
M. Wt: 311.4g/mol
InChI Key: ZJVDCIWTUJAVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethoxy-3-methylphenyl)sulfonylamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a methyl group, and a sulfonyl group attached to a phenyl ring, as well as a 2-methylcyclohexylamine moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-3-methylphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the sulfonylation of 4-ethoxy-3-methylphenol with a suitable sulfonyl chloride, followed by the introduction of the 2-methylcyclohexylamine group through nucleophilic substitution. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (4-Ethoxy-3-methylphenyl)sulfonylamine may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters, such as temperature and pressure. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the desired product from any impurities.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-3-methylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Ethoxy-3-methylphenyl)sulfonylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Ethoxy-3-methylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various physiological effects. Additionally, the compound’s structure allows it to interact with cell membranes, potentially affecting membrane-associated processes.

Comparison with Similar Compounds

(4-Ethoxy-3-methylphenyl)sulfonylamine can be compared to other sulfonyl-containing compounds, such as:

    (4-Methoxyphenyl)sulfonylamine: Similar structure but with a methoxy group instead of an ethoxy group.

    [(4-Ethoxy-3-methylphenyl)sulfonyl]piperidine: Contains a piperidine ring instead of a cyclohexylamine moiety.

    [(4-Ethoxy-3-methylphenyl)sulfonyl]benzylamine: Features a benzylamine group instead of a cyclohexylamine group.

The uniqueness of (4-Ethoxy-3-methylphenyl)sulfonylamine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

1206122-23-7

Molecular Formula

C16H25NO3S

Molecular Weight

311.4g/mol

IUPAC Name

4-ethoxy-3-methyl-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C16H25NO3S/c1-4-20-16-10-9-14(11-13(16)3)21(18,19)17-15-8-6-5-7-12(15)2/h9-12,15,17H,4-8H2,1-3H3

InChI Key

ZJVDCIWTUJAVQR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2C)C

Origin of Product

United States

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